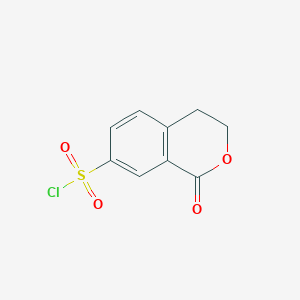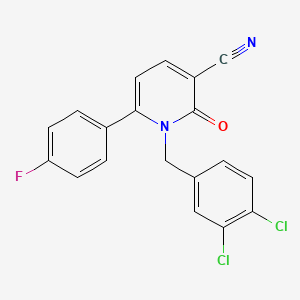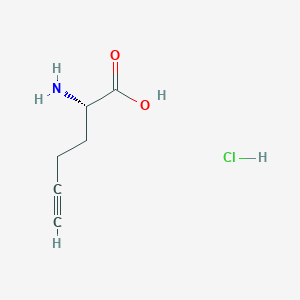
2-Amino-3-(2,6-dimethylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2,6-dimethylphenyl)propan-1-ol is a chemical compound with the molecular formula C11H17NO. It is also known as 2-amino-1-(2,6-dimethylphenyl)propan-1-ol or DMBA. This chemical compound is widely used in scientific research, due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the expression of pro-inflammatory cytokines and to activate the Nrf2/ARE signaling pathway, which plays a role in cellular defense against oxidative stress. In addition, 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
2-Amino-3-(2,6-dimethylphenyl)propan-1-ol has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound is its potential toxicity, which requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the study of 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol. One potential direction is the development of novel synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. In addition, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, the development of new derivatives and analogs of 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol may lead to the discovery of new compounds with improved properties and potential applications.
Synthesis Methods
The synthesis method of 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol involves the reaction of 2,6-dimethylbenzaldehyde with nitromethane to form 2,6-dimethyl-3-nitrophenylpropanal. This intermediate is then reduced using sodium borohydride to produce 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol. This synthesis method has been widely used in scientific research, and the purity and yield of the final product can be optimized by adjusting the reaction conditions.
Scientific Research Applications
2-Amino-3-(2,6-dimethylphenyl)propan-1-ol has been widely used in scientific research due to its potential applications in various fields. It has been used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used as a ligand in asymmetric catalysis and as a precursor for the synthesis of other compounds. In addition, 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol has been studied for its potential anti-inflammatory, anti-tumor, and neuroprotective effects.
properties
IUPAC Name |
2-amino-3-(2,6-dimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-9(2)11(8)6-10(12)7-13/h3-5,10,13H,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZQBBMDOAGDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2,6-dimethylphenyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2938885.png)
![N-(2,4-difluorophenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2938886.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2938889.png)
![3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2938890.png)
![N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2938891.png)




![2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde](/img/structure/B2938897.png)
![Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2938899.png)